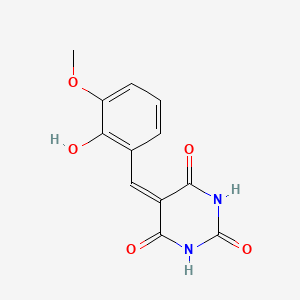![molecular formula C16H22N2O4 B3868090 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B3868090.png)
2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol
Descripción general
Descripción
2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol, also known as DMQDD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol is not yet fully understood, but it is believed to involve the modulation of various signaling pathways within cells. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for the upregulation of antioxidant enzymes and the protection of cells against oxidative stress. 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been shown to reduce the production of pro-inflammatory cytokines and to increase the expression of antioxidant enzymes. 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol has also been shown to protect cells from oxidative stress and to improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol in lab experiments is its well-characterized mechanism of action and its ability to exhibit a range of biochemical and physiological effects. However, one limitation of using 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol. One area of investigation could be the development of more potent derivatives of this compound that exhibit enhanced neuroprotective properties. Another potential direction could be the investigation of 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol's effects on other signaling pathways within cells, such as the mTOR pathway. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol has been studied extensively for its potential applications in scientific research. One of the most promising areas of investigation has been in the field of neuroscience, where 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol has been shown to exhibit neuroprotective effects. This compound has been shown to protect neurons from oxidative stress and excitotoxicity, both of which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[(5,8-dimethoxy-4-methylquinolin-2-yl)-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-11-10-14(18(6-8-19)7-9-20)17-16-13(22-3)5-4-12(21-2)15(11)16/h4-5,10,19-20H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJRZZCLMZPISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-[(5,8-Dimethoxy-4-methyl-2-quinolinyl)imino]diethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3868009.png)

![4-[2-(4-chlorobenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3868030.png)





![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3868062.png)
![6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3868072.png)
![N'-(3-chloro-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868098.png)


